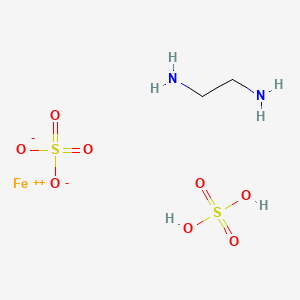
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is typically found as a white to off-white powder or crystals and is soluble in water . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate involves the reaction of iron(II) sulfate with ethane-1,2-diamine in the presence of sulfuric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{FeSO}_4 + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}2\text{H}{10}\text{FeN}_2\text{O}_8\text{S}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The ethane-1,2-diamine ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands .
Scientific Research Applications
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in iron supplementation and treatment of iron-deficiency anemia.
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate involves its ability to coordinate with other molecules and ions. The iron(2+) ion can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The ethane-1,2-diamine ligand provides additional stability through chelation, enhancing the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Ferrous ammonium sulfate: Similar in its iron(2+) content but differs in the ligand structure.
Ferric ammonium sulfate: Contains iron(3+) instead of iron(2+), leading to different chemical properties.
Ethylenediamine tetraacetic acid (EDTA): A chelating agent with multiple coordination sites, used in various applications.
Uniqueness
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate is unique due to its specific combination of iron(2+), ethane-1,2-diamine, and sulfate ions. This combination provides distinct chemical properties, such as its solubility in water and its ability to form stable coordination complexes .
Properties
Molecular Formula |
C2H10FeN2O8S2 |
|---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |
InChI Key |
KLLMHEWAYVXMSW-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)N.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
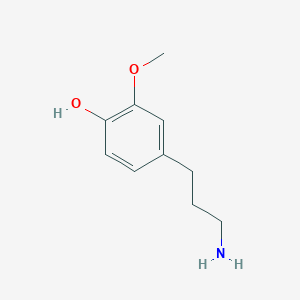
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
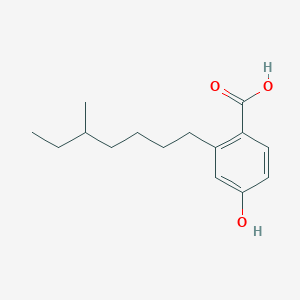
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)


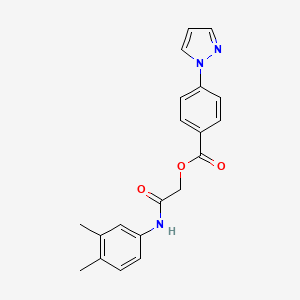
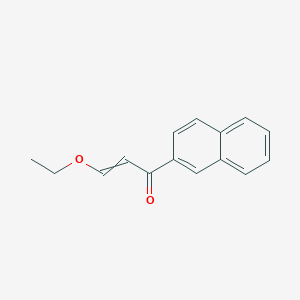
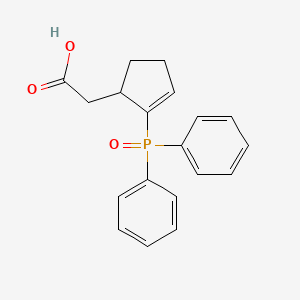
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
